molecular formula C22H19N3O B12882539 N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide CAS No. 648430-57-3

N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide

Cat. No.: B12882539
CAS No.: 648430-57-3
M. Wt: 341.4 g/mol
InChI Key: XXZHUXYCHRSTCG-UHFFFAOYSA-N
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Description

N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide is a heterocyclic compound that features a pyrazole ring fused with a phenyl group and a benzamide moiety

Properties

CAS No.

648430-57-3

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

N-[4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]benzamide

InChI

InChI=1S/C22H19N3O/c26-22(18-9-5-2-6-10-18)23-19-13-11-17(12-14-19)21-15-20(24-25-21)16-7-3-1-4-8-16/h1-14,20,24H,15H2,(H,23,26)

InChI Key

XXZHUXYCHRSTCG-UHFFFAOYSA-N

Canonical SMILES

C1C(NN=C1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-(4-aminophenyl)prop-2-en-1-one with hydrazine hydrate in the presence of acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrazole ring is known to interact with various biological pathways, influencing processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzamide moiety enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Biological Activity

N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide, commonly referred to as compound 1, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C22H19N3O
  • Molecular Weight : 341.41 g/mol
  • CAS Number : 64895-20-1

The biological activity of compound 1 is primarily attributed to its ability to interact with various biological targets, influencing pathways related to inflammation, cancer proliferation, and neuroprotection. The presence of the pyrazole moiety is crucial for its activity, as it has been associated with multiple pharmacological effects.

Biological Activities

  • Anticancer Activity :
    • Several studies have reported that compound 1 exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown potent inhibition of cell proliferation in HeLa (cervical cancer) and HepG2 (liver cancer) cells with IC50 values indicating effective concentration ranges for therapeutic use .
  • Anti-inflammatory Effects :
    • The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. In experiments involving LPS-stimulated microglial cells, compound 1 reduced the release of TNF-alpha and IL-6, suggesting its potential utility in treating neuroinflammatory conditions .
  • Neuroprotective Effects :
    • In models of oxidative stress, such as glutamate-induced toxicity in HT-22 cells, compound 1 exhibited protective effects, thereby indicating its potential role in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies highlight that the substitution pattern on the pyrazole ring and the phenyl groups significantly influences the biological activity of compound 1. Variations in substituents can lead to changes in potency and selectivity towards specific biological targets.

Substituent Effect on Activity
Phenyl groupEnhances anticancer activity
Alkyl substitutionsModulate anti-inflammatory properties
Halogenated groupsCan increase binding affinity to target proteins

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives, including compound 1, evaluated their cytotoxicity against a panel of cancer cell lines. The results indicated that compound 1 had an IC50 value of approximately 12 µM against HeLa cells, showing promising anticancer potential compared to standard chemotherapeutics .

Case Study 2: Neuroprotection

In vivo studies using a mouse model of Alzheimer's disease demonstrated that administration of compound 1 resulted in a significant reduction in amyloid plaque formation and improved cognitive functions. These findings suggest that compound 1 may have therapeutic implications for neurodegenerative diseases .

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